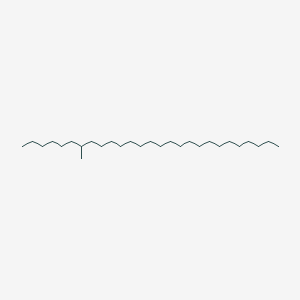
7-Methylheptacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylheptacosane is a methyl-branched alkane with the molecular formula C28H58 . It is a significant component of the contact sex pheromone of various insects, particularly the cerambycid beetle Neoclytus acuminatus acuminatus . This compound plays a crucial role in the mating behavior of these insects, making it an important subject of study in chemical ecology and entomology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylheptacosane typically involves the alkylation of heptacosane with a methyl group at the 7th position. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents or Friedel-Crafts alkylation .
Industrial Production Methods: The process would likely include the purification of the final product through distillation or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methylheptacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, ketones, or carboxylic acids depending on the conditions and reagents used.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller alkanes.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can occur under UV light or heat.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogens (Cl2 or Br2) in the presence of UV light or heat.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
7-Methylheptacosane has several applications in scientific research:
Chemical Ecology: It is studied for its role as a contact sex pheromone in insects, aiding in the understanding of insect behavior and communication.
Entomology: Research on this compound helps in developing pest control strategies by disrupting mating behaviors.
Analytical Chemistry: It serves as a model compound for studying the properties and reactions of methyl-branched alkanes.
Mechanism of Action
The primary mechanism of action of 7-Methylheptacosane involves its role as a contact sex pheromone. In insects like Neoclytus acuminatus acuminatus, males recognize females by detecting this compound on their cuticle. The compound interacts with chemoreceptors on the male’s antennae, triggering mating behavior . This interaction is highly specific and involves the recognition of the methyl-branched structure of the compound .
Comparison with Similar Compounds
- 7-Methylpentacosane (C26H54)
- 9-Methylheptacosane (C28H58)
Comparison:
- 7-Methylheptacosane vs. 7-Methylpentacosane: Both compounds are methyl-branched alkanes, but this compound has a longer carbon chain, which may affect its volatility and interaction with insect chemoreceptors .
- This compound vs. 9-Methylheptacosane: The position of the methyl group differs, which can influence the compound’s biological activity and recognition by insect chemoreceptors .
This compound stands out due to its specific role in the mating behavior of certain beetles, making it a unique and valuable compound for research in chemical ecology and entomology .
Properties
CAS No. |
64821-85-8 |
|---|---|
Molecular Formula |
C28H58 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
7-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-27-28(3)26-24-9-7-5-2/h28H,4-27H2,1-3H3 |
InChI Key |
MEQXGAAQVQYDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















